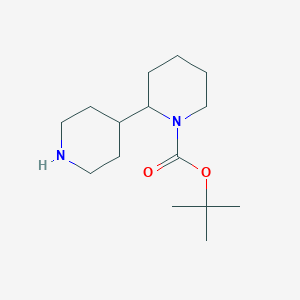
Tert-butyl2-(piperidin-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, which is further connected to another piperidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Materials: Piperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Catalysts and Solvents: Common solvents include dichloromethane or acetonitrile, and a base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological macromolecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine rings can interact with hydrophobic pockets in the target molecules, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(piperidin-4-yl)piperidine-1-carboxylate is unique due to its dual piperidine ring structure, which provides a distinct spatial arrangement and electronic properties. This uniqueness makes it a valuable building block in the synthesis of complex organic molecules and enhances its utility in various applications.
Propiedades
Fórmula molecular |
C15H28N2O2 |
|---|---|
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
tert-butyl 2-piperidin-4-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-13(17)12-7-9-16-10-8-12/h12-13,16H,4-11H2,1-3H3 |
Clave InChI |
NKZWLJFBMSPDNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


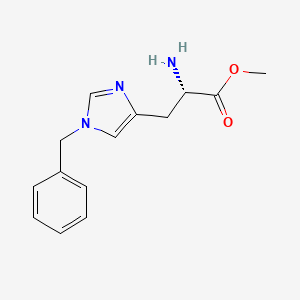
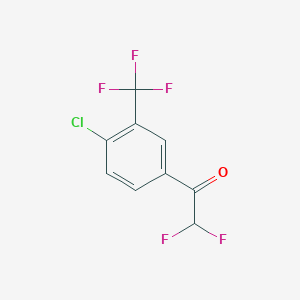
![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)
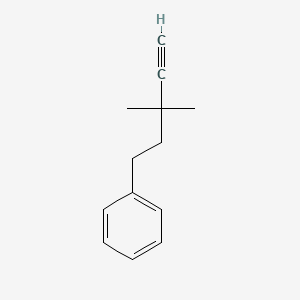
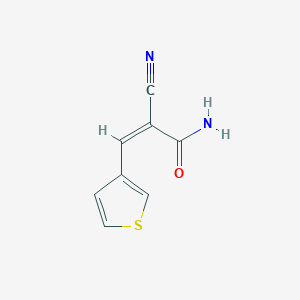
![5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde](/img/structure/B13564213.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
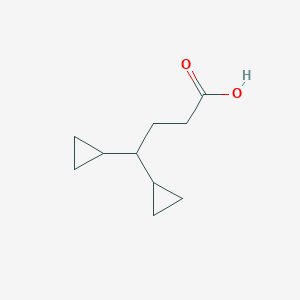
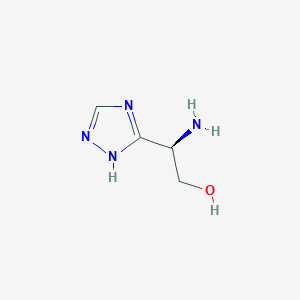
![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)


![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
